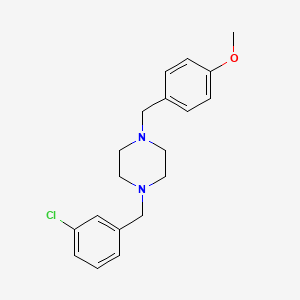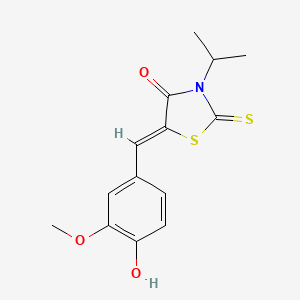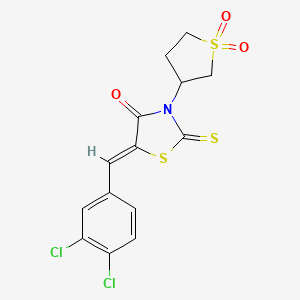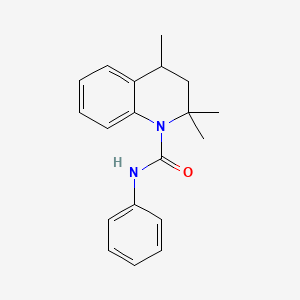![molecular formula C19H22N2O3 B3895419 N-[1-[(butylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B3895419.png)
N-[1-[(butylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide
Übersicht
Beschreibung
N-[1-[(butylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, also known as Boc-3-amido-4-(5-methyl-2-furyl)styrene (Boc-AMFS), is a chemical compound with potential applications in scientific research. This compound is a derivative of styrene and is widely used in the field of biochemistry and pharmacology due to its unique properties.
Wirkmechanismus
The mechanism of action of Boc-AMFS involves the disruption of the microtubule network, which is essential for cell division. This compound binds to the colchicine site on the microtubule and inhibits its polymerization, leading to the formation of abnormal microtubule structures. These abnormal structures interfere with the normal functioning of the cell and ultimately lead to cell death.
Biochemical and Physiological Effects:
Boc-AMFS has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the growth of bacteria and fungi. Boc-AMFS has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Boc-AMFS in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using Boc-AMFS is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of Boc-AMFS in scientific research. One potential application is in the development of new cancer therapies. Boc-AMFS has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. Another potential application is in the study of the cytoskeleton and its role in cell division. Boc-AMFS has been shown to disrupt the microtubule network, providing insights into the mechanisms of cell division. Finally, Boc-AMFS could be used as a tool for studying the effects of microtubule-targeting agents on the cytoskeleton of cells, providing a better understanding of the mechanisms of action of these compounds.
Conclusion:
In conclusion, Boc-AMFS is a chemical compound with potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further study. The use of Boc-AMFS in lab experiments has several advantages, including its high potency and cost-effectiveness. However, its low solubility in water can make it difficult to work with in certain experimental conditions. There are several future directions for the use of Boc-AMFS in scientific research, including the development of new cancer therapies and the study of the cytoskeleton.
Wissenschaftliche Forschungsanwendungen
Boc-AMFS has been used in various scientific research applications, including the development of new drugs and the study of biochemical and physiological processes. One of the primary applications of Boc-AMFS is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. Boc-AMFS has also been used to study the effects of microtubule-targeting agents on the cytoskeleton of cells.
Eigenschaften
IUPAC Name |
N-[(Z)-3-(butylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-12-20-19(23)17(13-16-11-10-14(2)24-16)21-18(22)15-8-6-5-7-9-15/h5-11,13H,3-4,12H2,1-2H3,(H,20,23)(H,21,22)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPQEJPJUIYWEI-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(O1)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(O1)C)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[3-(2-pyridinyl)acryloyl]phenyl}-2-furamide](/img/structure/B3895341.png)

![1-isopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3895351.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B3895389.png)

![N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3895392.png)

![5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895407.png)


![methyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate](/img/structure/B3895438.png)
![ethyl 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B3895440.png)
![3-{3-(4-biphenylyl)-4-[(hydroxyimino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895442.png)